2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes both an aniline and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(Methylanilino)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylanilino)-N’-(2-pyrrolylidenemethyl)acetohydrazide: Similar structure but with a pyrrole ring instead of a nitrophenyl group.
2-(4-Ethoxyanilino)-N’~1~-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Similar structure but with an ethoxy group on the aniline ring.
Uniqueness
2-(Methylanilino)-N’~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(N-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-19(14-7-3-2-4-8-14)12-16(21)18-17-11-13-6-5-9-15(10-13)20(22)23/h2-11H,12H2,1H3,(H,18,21)/b17-11+ |
InChI Key |
NFRALYFNAJIXTO-GZTJUZNOSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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